REACTION_CXSMILES
|
CS(C)=O.[C:5]([C:7]1[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=1)#[N:6].[NH2:14][OH:15].[OH-:16].[Na+]>O.C(Cl)(Cl)Cl>[OH:15][N:14]=[C:5]([NH2:6])[C:7]1[CH:12]=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
which was then stirred at the same temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
of 6 minutes
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed sequentially with toluene, chloroform, and toluene, to which water
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
STIRRING
|
Details
|
After stirring this mixture at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(C1=CC=C(C=C1)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |